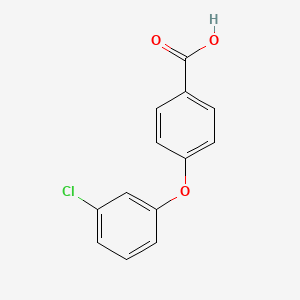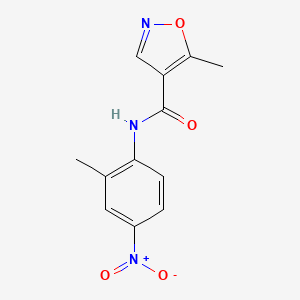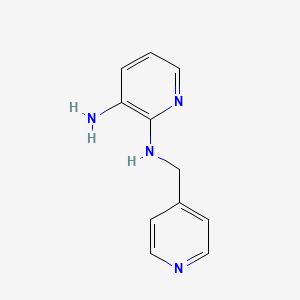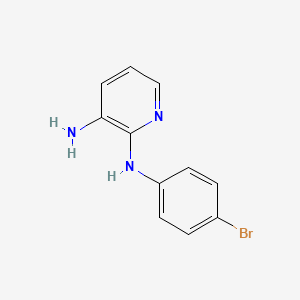
4-(3-Chlorophenoxy)benzoic acid
説明
“4-(3-Chlorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9ClO3 . It appears as white small needles . The compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “4-(3-Chlorophenoxy)benzoic acid” involves two stages . In the first stage, 3-monochlorophenol and 4-fluorobenzonitrile are combined with potassium hydroxide in N,N-dimethyl-formamide at 175°C for 20 minutes in a sealed tube . In the second stage, the intermediate crude diaryl ether is refluxed for 12 hours in 30% KOH aqueous solution . The resulting solution is extracted with EtOAc, acidified, and then extracted to yield the desired acid .
Molecular Structure Analysis
The molecular structure of “4-(3-Chlorophenoxy)benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a chlorophenoxy group . The compound has a molar refractivity of 64.5±0.3 cm³ . It has three freely rotating bonds .
Physical And Chemical Properties Analysis
“4-(3-Chlorophenoxy)benzoic acid” has a molecular weight of 248.67 . It has a density of 1.3±0.1 g/cm³ and a boiling point of 392.3±22.0 °C at 760 mmHg . The compound has a flash point of 191.1±22.3 °C . It has a polar surface area of 47 Ų .
科学的研究の応用
Degradation and Mineralization Studies
- Rate Parameter Estimation for Degradation: Sharma, Mukhopadhyay, and Murthy (2012) explored the degradation/mineralization of 4-chlorophenol using organic oxidants and UV irradiation. They utilized HPLC analysis for residual concentration and GC–MS for mineralization and intermediates/product identification, providing insights into reaction orders and kinetics (Sharma, Mukhopadhyay, & Murthy, 2012).
Advanced Oxidation Processes
- Chromate-Induced Activation for Degradation: Bokare and Choi (2010) investigated the oxidation of organic compounds in water, using chromate as an activator of H2O2, focusing on 4-chlorophenol degradation. This study contributes to understanding advanced oxidation processes in water treatment (Bokare & Choi, 2010).
- Cr(III)/Cr(VI) Redox Cycle in Oxidative Degradation: In another study by Bokare and Choi (2011), the oxidative degradation of aqueous organic pollutants using a Cr(III)/Cr(VI) redox cycle was explored. This research highlights the potential of such redox cycles in environmental applications (Bokare & Choi, 2011).
Water Purification Studies
- Purification with UV-Illuminated Suspensions: Matthews (1990) conducted research on purifying water using near-UV illuminated suspensions of titanium dioxide with various solutes, including chlorophenols. This study informs about methods for mineralizing pollutants in water (Matthews, 1990).
Molecular Design and Synthesis
- Development of Novel Fluorescence Probes: Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species, contributing to biological and chemical research applications (Setsukinai et al., 2003).
- Synthesis of Lanthanide 4-Benzyloxy Benzoates: Sivakumar et al. (2010) synthesized lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives to study their luminescent properties, relevant in materials science (Sivakumar et al., 2010).
Safety and Hazards
“4-(3-Chlorophenoxy)benzoic acid” is considered hazardous . It is harmful if swallowed and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(3-chlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOAXWSLHHLZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303622 | |
| Record name | 4-(3-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenoxy)benzoic acid | |
CAS RN |
1145-58-0 | |
| Record name | 4-(3-Chlorophenoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)





![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)


![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1414931.png)